An In-depth Technical Guide to 2,2,2-Trifluoroethyl Chloroformate
An In-depth Technical Guide to 2,2,2-Trifluoroethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl chloroformate is an organic compound recognized for its utility as a derivatization reagent in organic synthesis. Its chemical structure features a chloroformate functional group attached to a trifluoroethyl group.[1] This combination of a reactive chloroformate and an electron-withdrawing trifluoroethyl group makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] This guide provides a comprehensive overview of its properties, applications, and handling procedures.
Chemical and Physical Properties
2,2,2-Trifluoroethyl chloroformate is a flammable and corrosive liquid.[4][5] It is sensitive to moisture and reacts violently with water.[4] Key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 27746-99-2[4] |
| Molecular Formula | C₃H₂ClF₃O₂[6] |
| Molecular Weight | 162.49 g/mol |
| Appearance | Liquid[7] |
| Boiling Point | 40 °C at 165 Torr[7] |
| Density | 1.4896 g/cm³[7] |
| InChI Key | UJZBSAONPRVEIJ-UHFFFAOYSA-N |
| SMILES | O=C(Cl)OCC(F)(F)F |
Applications in Research and Development
The primary application of 2,2,2-trifluoroethyl chloroformate is as a reagent in organic synthesis. Its reactivity is harnessed to introduce the 2,2,2-trifluoroethoxycarbonyl (Tfoc) protecting group onto various functional groups.
Derivatization of Amines
It is used as a derivatization reagent for primary and secondary aliphatic amines. The reaction of 2,2,2-trifluoroethyl chloroformate with amines yields stable carbamates, which are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Acylation Reactions
This compound can acylate alcohols and phenols to form the corresponding carbonate esters.[1] The trifluoroethyl group enhances the reactivity of the chloroformate, making it a more potent acylating agent compared to non-fluorinated analogs.[1]
Role in Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical industry, it serves as a crucial intermediate for the synthesis of complex active pharmaceutical ingredients.[2][8] Its utility extends to the agrochemical sector, where it is used in the production of pesticides and herbicides.[2][3] The compound is also employed in polymer chemistry to create specialty polymers with unique properties.[2][8]
Synthesis and Reactivity
The synthesis of 2,2,2-trifluoroethyl chloroformate can be achieved through the reaction of 2,2,2-trifluoroethanol with phosgene. Advances in synthetic methodology have seen a shift from traditional batch processes to safer and more efficient continuous flow systems.[1]
The reactivity of 2,2,2-trifluoroethyl chloroformate is primarily dictated by the electrophilic carbonyl carbon of the chloroformate group. It readily reacts with nucleophiles, leading to the displacement of the chloride. The electron-withdrawing nature of the adjacent trifluoromethyl group enhances this electrophilicity.[1]
Experimental Protocols
While specific experimental protocols are highly dependent on the desired product, a general procedure for the derivatization of an amine is outlined below. This is a representative example and should be adapted based on the specific substrate and scale.
General Protocol for Amine Derivatization:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the HCl byproduct. Subsequently, add 2,2,2-trifluoroethyl chloroformate dropwise from the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety and Handling
2,2,2-Trifluoroethyl chloroformate is a hazardous substance and must be handled with appropriate safety precautions.[1]
-
Hazards: It is a flammable liquid and vapor.[4] It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and serious eye damage.[4][5] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] In case of inadequate ventilation, respiratory protection should be worn.[4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container under an inert gas.[4] It is moisture-sensitive and should be kept away from water, heat, sparks, and open flames.[4] Incompatible materials include alcohols, oxidizing agents, and strong bases.[4]
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move the person to fresh air and get immediate medical attention.[4] If swallowed, do not induce vomiting and seek immediate medical attention.[4]
References
- 1. Buy 2,2,2-Trifluoroethyl chloroformate | 27746-99-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemical-label.com [chemical-label.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | 27746-99-2 [chemicalbook.com]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. fishersci.com [fishersci.com]
